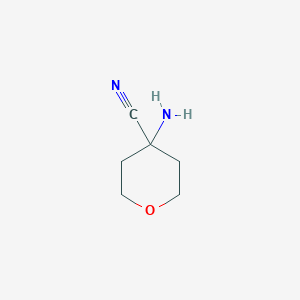
6-Amino-5-iodonicotinic acid
Overview
Description
6-Amino-5-iodonicotinic acid is an organic compound with the empirical formula C6H5IN2O2 . It is a solid substance and its CAS number is 543740-89-2 .
Synthesis Analysis
The synthesis of 6-Amino-5-iodonicotinic acid involves several steps. In one method, the reaction was carried out with (benzotriazo-1-yloxy)tris (dimethylamino)phosphonium hexafluorophosphate and N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at temperatures between 20 and 60℃ for approximately 5 hours . Another method involved the use of methyl 6-amino-5-iodonicotinate and potassium hydroxide in methanol/H2O, heated at 50℃ for 22 hours .Molecular Structure Analysis
The molecular weight of 6-Amino-5-iodonicotinic acid is 264.02 . The SMILES string representation of its structure is O=C(O)C1=CN=C(N)C(I)=C1 .Physical And Chemical Properties Analysis
6-Amino-5-iodonicotinic acid is a solid substance . Its molecular weight is 264.02 , and its empirical formula is C6H5IN2O2 .Scientific Research Applications
Medicine: Therapeutic Agent Synthesis
6-Amino-5-iodonicotinic acid can be utilized in the synthesis of therapeutic agents. Its structure allows for incorporation into larger molecules that can act as drugs or drug precursors. For instance, it could be used to create novel compounds with potential antibacterial or anticancer properties .
Agriculture: Plant Growth and Protection
In agriculture, this compound could be explored for its role in plant growth and protection. Its amino acid component can be significant in synthesizing proteins essential for plant development, while the iodine moiety might contribute to disease resistance .
Material Science: Advanced Material Development
The iodine component of 6-Amino-5-iodonicotinic acid makes it a candidate for creating advanced materials, such as organic semiconductors or catalysts, which are pivotal in material science for developing new technologies .
Environmental Science: Pollutant Remediation
This compound could be investigated for environmental applications, such as in the remediation of pollutants. Its potential to bind with heavy metals or organic pollutants could make it valuable in water treatment processes .
Biochemistry: Enzyme Function Studies
In biochemistry, 6-Amino-5-iodonicotinic acid can be used to study enzyme functions. It can act as a substrate or inhibitor in enzymatic reactions, helping to elucidate the mechanisms of action for various enzymes .
Pharmacology: Drug Delivery Systems
The compound’s structure could be modified to develop drug delivery systems. Its ability to cross biological barriers could be enhanced, making it a carrier for delivering drugs to specific sites within the body .
Analytical Chemistry: Chemical Analysis
In analytical chemistry, 6-Amino-5-iodonicotinic acid can be part of the development of analytical methods. It could serve as a standard or reagent in chromatography, spectrometry, or other analytical techniques to detect or quantify substances .
Organic Synthesis: Building Block
Finally, in organic synthesis, this compound can be a versatile building block. Its reactive sites allow for various chemical transformations, making it a starting material for synthesizing a wide range of organic compounds .
properties
IUPAC Name |
6-amino-5-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H2,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCUPIYQJSBUPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465514 | |
| Record name | 6-Amino-5-iodonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-iodonicotinic acid | |
CAS RN |
543740-89-2 | |
| Record name | 6-Amino-5-iodonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Aminophenyl)amino]ethanol](/img/structure/B112675.png)








![3-[3-(benzyloxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B112693.png)

